An In-Depth Technical Guide to 2,3-Difluoro-4-hydroxybenzoic Acid: A Key Building Block for Advanced Pharmaceutical Development
An In-Depth Technical Guide to 2,3-Difluoro-4-hydroxybenzoic Acid: A Key Building Block for Advanced Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluoro-4-hydroxybenzoic acid, identified by the CAS Number 175968-39-5 , is a fluorinated aromatic carboxylic acid that has garnered significant interest in the field of medicinal chemistry and drug development.[1][2] Its unique structural features, including the presence of two fluorine atoms ortho and meta to the carboxylic acid group and a para-hydroxyl group, impart distinct physicochemical properties that make it a valuable scaffold for the synthesis of novel therapeutic agents. The strategic placement of fluorine atoms can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making this compound a sought-after intermediate in the design of advanced pharmaceuticals.[3] This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 2,3-Difluoro-4-hydroxybenzoic acid, with a focus on its utility in drug discovery and development.
Physicochemical Properties
The distinct substitution pattern on the benzene ring of 2,3-Difluoro-4-hydroxybenzoic acid results in a unique set of physical and chemical characteristics that are crucial for its application in organic synthesis and drug design. A summary of its key properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 175968-39-5 | [1][2] |
| Molecular Formula | C₇H₄F₂O₃ | [1][2] |
| Molecular Weight | 174.10 g/mol | [1][2] |
| Melting Point | 210-211 °C | |
| Boiling Point (Predicted) | 313.5 ± 42.0 °C | |
| Density (Predicted) | 1.600 ± 0.06 g/cm³ | |
| Appearance | White to off-white crystalline solid | |
| Solubility | Limited solubility in water; soluble in ethanol, methanol, and DMSO. |
Synthesis of 2,3-Difluoro-4-hydroxybenzoic Acid: A Plausible Synthetic Pathway
A potential retrosynthetic analysis suggests that 2,3-Difluoro-4-hydroxybenzoic acid could be synthesized from a precursor such as 1,2-difluoro-4-nitrobenzene. The proposed forward synthesis would involve the following key steps:
Caption: A plausible synthetic workflow for 2,3-Difluoro-4-hydroxybenzoic acid.
Detailed Experimental Protocol (Proposed)
Step 1: Reduction of 1,2-Difluoro-4-nitrobenzene to 3,4-Difluoroaniline
This standard reduction can be achieved using various methods, such as iron powder in the presence of an acid like hydrochloric acid or through catalytic hydrogenation with hydrogen gas and a palladium-on-carbon catalyst.
Step 2: Diazotization of 3,4-Difluoroaniline
The resulting 3,4-difluoroaniline is then treated with a cold solution of sodium nitrite in a strong mineral acid, typically sulfuric acid, to form the corresponding diazonium salt. This reaction is highly exothermic and requires careful temperature control.
Step 3: Hydrolysis of the Diazonium Salt to 3,4-Difluorophenol
The diazonium salt is subsequently hydrolyzed by heating in an aqueous solution to yield 3,4-difluorophenol.
Step 4: Carboxylation of 3,4-Difluorophenol
The final step involves the introduction of the carboxylic acid group. A common method for this transformation is the Kolbe-Schmitt reaction, where the sodium salt of the phenol is heated with carbon dioxide under pressure, followed by acidification to yield the desired 2,3-Difluoro-4-hydroxybenzoic acid.
Applications in Drug Discovery and Development
The unique substitution pattern of 2,3-Difluoro-4-hydroxybenzoic acid makes it a valuable building block in the synthesis of complex, biologically active molecules. Its utility spans various therapeutic areas, primarily driven by the advantageous properties conferred by the fluorine atoms.
A Versatile Scaffold for Antimicrobial Agents
Fluorinated benzoic acid derivatives are key intermediates in the synthesis of fluoroquinolone antibiotics.[4] These potent antibacterial agents function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The incorporation of fluorine atoms into the quinolone scaffold is known to enhance antibacterial activity and improve pharmacokinetic properties. While specific examples naming 2,3-Difluoro-4-hydroxybenzoic acid as a direct precursor are not prevalent in the readily available literature, its structural similarity to intermediates used in the synthesis of advanced fluoroquinolones suggests its potential in developing new generations of these critical drugs.[4]
Potential as an Antioxidant
Hydroxybenzoic acids are a class of phenolic compounds known for their antioxidant properties.[6] They can act as free radical scavengers by donating a hydrogen atom from their phenolic hydroxyl group, thereby neutralizing reactive oxygen species (ROS) and preventing oxidative damage to cells.[7][8] The presence of electron-withdrawing fluorine atoms on the aromatic ring can modulate the acidity of the phenolic proton and the stability of the resulting phenoxyl radical, potentially influencing its antioxidant capacity.[9] 2,3-Difluoro-4-hydroxybenzoic acid has been described as a protonated molecule that can act as a hydrogen atom scavenger and has shown antioxidant potential in its dianionic form.[10]
The antioxidant mechanism of hydroxybenzoic acids can be multifaceted, involving both direct and indirect pathways.
Caption: Direct and indirect antioxidant mechanisms of hydroxybenzoic acids.
Safety and Handling
2,3-Difluoro-4-hydroxybenzoic acid is classified with several hazard statements under the Globally Harmonized System (GHS).[11] It is reported to be toxic if swallowed, cause skin irritation, and cause serious eye irritation.[11] It may also cause respiratory irritation.[11] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.
First Aid Measures:
-
If swallowed: Immediately call a poison center or doctor.
-
If on skin: Wash with plenty of soap and water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
Store the compound in a tightly sealed container in a dry, well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Conclusion
2,3-Difluoro-4-hydroxybenzoic acid is a valuable and versatile building block for the synthesis of advanced pharmaceutical compounds. Its unique combination of fluorine atoms and reactive functional groups provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. With applications in the development of new antimicrobial agents and potential as an antioxidant, this compound is poised to play an increasingly important role in the future of drug discovery. A thorough understanding of its synthesis, properties, and safe handling is essential for researchers and scientists working at the forefront of pharmaceutical innovation.
References
-
Zhang, et al. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. Retrieved from [Link]
-
PubMed. (2020). Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
-
ResearchGate. (n.d.). Antioxidant mechanisms of hydroxybenzoic and hydroxycinnamic acids.... Retrieved from [Link]
-
Functional Food Center/Food Science Publisher. (2021). ANTIOXIDANT PROPERTIES OF HYDROXYBENZOIC ACID DERIVATIVES AGAINST SUPEROXIDE RADICAL. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Difluoro-4-hydroxybenzoic acid. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl).... Retrieved from [Link]
-
JOCPR. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Hydroxybenzoic acid derivatives synthesized through metabolic.... Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). 3,4-Difluoro-2-hydroxybenzoic acid. Retrieved from [Link]
-
PubMed. (2011). Design, synthesis and biological evaluation of novel 4-hydroxybenzene acrylic acid derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. Retrieved from [Link]of_p-hydroxy_benzoic_acid_and_its_derivatives)
Sources
- 1. escales | Virtual tour generated by Panotour [ub.edu]
- 2. scbt.com [scbt.com]
- 3. Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(3,4-difluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study [pubmed.ncbi.nlm.nih.gov]
- 10. 2,3-Difluoro-4-hydroxybenzoic acid | 175968-39-5 | FD65947 [biosynth.com]
- 11. 2,3-Difluoro-4-hydroxybenzoic acid | C7H4F2O3 | CID 2779307 - PubChem [pubchem.ncbi.nlm.nih.gov]

